2-Bromo-5-chlorophenol (CAS 13659-23-9) is a dihalogenated phenolic building block highly valued in pharmaceutical and agrochemical manufacturing for its distinct orthogonal reactivity. Featuring a bromine atom at the 2-position and a chlorine atom at the 5-position, it serves as a precise precursor for multi-step cross-coupling and etherification workflows [1]. Unlike mono-halogenated or symmetrically dihalogenated phenols, this compound allows chemists to sequentially functionalize the aromatic ring, leveraging the differential bond dissociation energies of the C-Br and C-Cl bonds. Its solid physical state at room temperature further enhances its utility in scalable industrial processes, making it a critical raw material for the synthesis of complex bioactive scaffolds, including dibenzoxazepinones and targeted kinase inhibitors [2].
Procurement teams might consider substituting 2-bromo-5-chlorophenol with cheaper alternatives like 2-bromophenol or 2,5-dibromophenol, but these substitutions routinely fail in complex synthetic routes. Using 2-bromophenol eliminates the critical 5-chloro handle, preventing downstream functionalization and requiring an additional, often poorly regioselective, chlorination step that reduces overall yield [1]. Conversely, substituting with 2,5-dibromophenol introduces two halogens of identical reactivity. In palladium-catalyzed cross-coupling, this lack of orthogonality leads to competitive di-arylation, generating complex mixtures that require costly and solvent-intensive chromatographic separations [2]. Consequently, substituting 2-bromo-5-chlorophenol fundamentally compromises step economy and process scalability.
Regioisomers lack the differential Br/Cl reactivity required for sequential cross-coupling, compromising synthetic control.
Lower melting points of other bromochlorophenols alter purification behavior and solid-form handling.
Altered pKa among regioisomers may modify solubility, partitioning, and hydrogen-bonding capacity in downstream applications.
In palladium-catalyzed cross-coupling reactions, the differential reactivity of the C-Br and C-Cl bonds in 2-bromo-5-chlorophenol allows for highly selective mono-arylation. The C-Br bond undergoes oxidative addition significantly faster than the C-Cl bond, yielding >95% of the mono-coupled product while preserving the chlorine atom for subsequent steps [1]. In contrast, using 2,5-dibromophenol results in competitive reactions at both sites, often yielding >20% of unwanted di-arylated byproducts and reducing the isolated yield of the target mono-adduct [2].
| Evidence Dimension | Chemoselectivity in Pd-catalyzed mono-arylation |
| Target Compound Data | >95% selective reaction at the C-Br bond, preserving the C-Cl bond. |
| Comparator Or Baseline | 2,5-Dibromophenol: Prone to competitive di-arylation (>20% byproduct). |
| Quantified Difference | Eliminates ~20% yield loss to over-coupling and bypasses complex chromatographic separations. |
| Conditions | Standard Suzuki-Miyaura conditions (Pd catalyst, aryl boronic acid, mild base). |
Allows procurement teams to source a single building block that guarantees predictable, step-wise functionalization in multi-step API synthesis without costly purification bottlenecks.
When synthesizing complex dibenzoxazepinone scaffolds, 2-bromo-5-chlorophenol provides direct access to specific meta-chloro substituted geometries. Under copper-catalyzed non-rearrangement conditions, it yields the target regioisomer (7v) with high fidelity[1]. Achieving this exact structural geometry using the isomeric 2-bromo-4-chlorophenol requires forcing the reaction through a high-temperature Smiles rearrangement, which adds process complexity and can negatively impact overall step economy[1].
| Evidence Dimension | Regiochemical fidelity and step economy |
| Target Compound Data | Direct formation of the target regioisomer (7v) under standard non-rearrangement conditions. |
| Comparator Or Baseline | 2-Bromo-4-chlorophenol: Requires a secondary Smiles rearrangement step to achieve the identical scaffold geometry. |
| Quantified Difference | Bypasses a high-temperature rearrangement step, streamlining the synthetic route. |
| Conditions | Copper-catalyzed C–H etherification and C–N bond construction with N-(quinolin-8-yl)benzamides. |
Reduces synthetic steps and energy costs in the industrial production of bioactive dibenzoxazepinone libraries.
The presence of the electron-withdrawing 5-chloro substituent significantly increases the acidity of the phenolic hydroxyl group. 2-Bromo-5-chlorophenol exhibits a predicted pKa of approximately 7.47, compared to ~8.4 for the mono-halogenated 2-bromophenol . This nearly 1-log unit difference means that complete deprotonation to the reactive phenoxide nucleophile can be achieved using milder bases (e.g., potassium carbonate) rather than requiring stronger, potentially destructive bases [1].
| Evidence Dimension | Phenolic pKa and base-compatibility |
| Target Compound Data | pKa ~7.47, allowing complete deprotonation with mild bases. |
| Comparator Or Baseline | 2-Bromophenol: pKa ~8.4, requiring stronger bases or longer reaction times. |
| Quantified Difference | A ~1 pKa unit drop enables the use of milder bases, reducing base-catalyzed side reactions. |
| Conditions | Deprotonation in polar aprotic solvents for Williamson ether synthesis or metal-catalyzed etherification. |
Improves processability and yield when coupling with base-sensitive electrophiles during early-stage formulation.
Physical properties play a crucial role in scale-up manufacturability. 2-Bromo-5-chlorophenol is a solid at room temperature, with a melting point of approximately 88 °C . This allows for straightforward purification via recrystallization and simplifies bulk handling and weighing. In contrast, 2-bromophenol is a liquid at room temperature (melting point ~5 °C), which typically requires energy-intensive vacuum distillation for purification and complicates precise solid-dosing in automated manufacturing environments [1].
| Evidence Dimension | Physical state and purification method |
| Target Compound Data | Solid (MP ~88 °C), purifiable by scalable recrystallization. |
| Comparator Or Baseline | 2-Bromophenol: Liquid (MP ~5 °C), requiring vacuum distillation. |
| Quantified Difference | Shifts the purification paradigm from energy-intensive distillation to high-recovery crystallization. |
| Conditions | Bulk material handling and standard industrial purification workflows. |
Enables easier weighing, transfer, and bulk purification in manufacturing environments compared to liquid analogs.
Leveraging its orthogonal halogen reactivity, 2-bromo-5-chlorophenol is the ideal starting material for multi-step pharmaceutical syntheses where the C-Br bond is first reacted via Suzuki or Buchwald-Hartwig coupling, leaving the C-Cl bond intact for late-stage functionalization [1].
Due to its specific regiochemistry, this compound is highly suited for the direct, copper-catalyzed construction of meta-chloro substituted dibenzoxazepinone libraries without the need for complex rearrangement steps[2].
Its lower pKa (~7.47) makes it a preferred phenolic nucleophile when coupling with base-sensitive electrophiles, as it allows the use of mild carbonate bases to achieve high yields in Williamson ether syntheses .
Irritant